Biotinyl-(εAhx)-Gly-Arg-Gly-Asp-Ser

Description

Significance of Peptides as Bioactive Molecules

Peptides are short chains of amino acids, the fundamental building blocks of proteins. aocs.org Typically consisting of 2 to 50 amino acids, these molecules are far more than just protein fragments; they are potent bioactive regulators of numerous physiological processes. frontiersin.orgnews-medical.net Unlike large proteins, the smaller size of peptides often allows for more specific interactions with cellular receptors and enzymes, acting as highly precise messengers and modulators of cellular function. drlisakoche.comnih.gov

The bioactivity of a peptide is intrinsically linked to its amino acid sequence and structure. news-medical.net These sequences dictate how the peptide folds and interacts with its target, leading to a wide range of biological effects, including hormonal regulation, immune responses, cell-to-cell communication, and tissue repair. drlisakoche.com In research and medicine, peptides are valued for their high specificity and potency, which can often be achieved at low concentrations with fewer side effects compared to small-molecule drugs. nih.govnih.gov They can be found in nature or synthesized in the laboratory, providing researchers with tools to either mimic or inhibit critical biological pathways. mdpi.commdpi.com

The Arg-Gly-Asp (RGD) Motif in Extracellular Matrix Interactions

Within the vast library of peptide sequences, the tripeptide motif Arginine-Glycine-Aspartic acid (Arg-Gly-Asp or RGD) is one of the most significant and well-studied. nih.gov First identified in the 1980s as the key cell attachment site within fibronectin, a major extracellular matrix (ECM) protein, the RGD sequence is now recognized as a ubiquitous cell adhesion motif. cellgs.com It is present in a variety of ECM proteins that form the structural and biochemical support network for cells. wikipedia.orgtaylorandfrancis.com

The primary function of the RGD motif is to mediate the attachment of cells to the ECM through a family of cell surface receptors known as integrins. nih.govcellgs.com Integrins are heterodimeric proteins that span the cell membrane, linking the external environment to the internal cytoskeleton. mdpi.com This connection is vital for regulating cell adhesion, migration, proliferation, differentiation, and survival. researchgate.netacs.org The interaction is highly specific; a subset of the 24 known integrins recognizes the RGD sequence in their ligands. acs.orgresearchgate.net This binding process initiates intracellular signaling cascades that influence cell behavior and function. taylorandfrancis.com

Table 1: Examples of Extracellular Matrix Proteins Containing the RGD Motif

| Protein | Primary Function |

|---|---|

| Fibronectin | Cell adhesion, growth, migration, and differentiation. nih.govwikipedia.org |

| Vitronectin | Cell adhesion and spreading; regulation of blood coagulation. wikipedia.orgnih.gov |

| Fibrinogen | A soluble plasma protein that converts to fibrin (B1330869) for blood clotting. wikipedia.orgnih.gov |

| Osteopontin | Bone mineralization, cell adhesion, and immune responses. wikipedia.orgechelon-inc.com |

| Laminin (B1169045) | A major protein of the basal lamina, involved in cell differentiation and adhesion. mdpi.comnih.gov |

| von Willebrand factor | Mediates platelet adhesion to sites of vascular injury. cellgs.commdpi.com |

Overview of Gly-Arg-Gly-Asp-Ser (GRGDS) as a Model Peptide

The synthetic peptide Gly-Arg-Gly-Asp-Ser (GRGDS) is a pentapeptide that includes the essential RGD cell recognition sequence. genscript.comnih.gov It specifically mimics the cell-binding domain of fibronectin and other adhesive proteins. echelon-inc.comnih.govtebubio.com Due to its central RGD motif, GRGDS functions as a competitive antagonist of integrin binding. echelon-inc.comtebubio.com When introduced into a biological system, GRGDS competes with RGD-containing ECM proteins for binding sites on cell surface integrins. echelon-inc.com

This competitive inhibition makes GRGDS an invaluable tool in cell biology research. By occupying the integrin receptors, the peptide effectively prevents cells from adhering to their natural matrix. nih.gov This action can induce observable effects such as cell rounding and detachment from culture surfaces, providing a clear and measurable outcome for studying adhesion-dependent processes. genscript.comnih.gov Because it can directly interfere with the ligand-integrin interaction, GRGDS is widely used as a model peptide to probe the mechanics of cell adhesion, explore the consequences of disrupting cell-matrix interactions, and identify the roles of specific integrins in various cellular behaviors. nih.govapexbt.com

Table 2: Key Properties of GRGDS as a Model Peptide

| Property | Description |

|---|---|

| Sequence | Gly-Arg-Gly-Asp-Ser |

| Core Motif | Arg-Gly-Asp (RGD) |

| Primary Mechanism | Competitively inhibits the binding of ECM proteins to integrin receptors. echelon-inc.comtebubio.com |

| Biological Effect | Disrupts cell adhesion, leading to cell rounding and detachment. genscript.comnih.gov |

| Research Utility | Used to study cell-matrix interactions, integrin signaling, and adhesion-dependent cellular processes. cellgs.comapexbt.com |

Research Context and Scope of Gly-Arg-Gly-Asp-Ser Studies

The application of GRGDS and other RGD-containing peptides spans numerous areas of biomedical research, from fundamental cell biology to the development of new therapeutic strategies. The ability to selectively block integrin-mediated adhesion allows scientists to dissect complex biological systems.

Key Research Applications:

Cell Adhesion and Migration: GRGDS is frequently used to study the molecular machinery of cell adhesion and the mechanisms that drive cell migration, which are fundamental to processes like development, wound healing, and immune response. cellgs.comresearchgate.net

Tissue Engineering: RGD-based peptides are incorporated into or coated onto biomaterials and scaffolds to enhance cell attachment, proliferation, and tissue regeneration. cellgs.commdpi.com By mimicking the natural cell environment, these functionalized materials can improve the integration and success of engineered tissues and implants. mdpi.com

Cancer Research: Certain integrins are overexpressed on tumor cells and their associated blood vessels. taylorandfrancis.comresearchgate.net RGD peptides are used to study the role of these integrins in tumor growth, invasion, and metastasis. nih.gov They are also employed to target therapeutic agents directly to cancer cells, potentially increasing efficacy and reducing side effects. cellgs.comresearchgate.net

Angiogenesis Studies: The formation of new blood vessels, or angiogenesis, is an adhesion-dependent process critical for both normal development and disease states like cancer. GRGDS has been shown to inhibit angiogenesis in in vitro models by preventing endothelial cells from attaching to the ECM, demonstrating the crucial role of integrin interactions in this process. science.gov

Cytoskeletal Dynamics: Research has shown that the binding of GRGDS to integrins can have a transmembrane effect, leading to the dissociation of cytoskeletal proteins like alpha-actinin (B1170191) and vinculin from focal adhesion sites. nih.gov This provides insight into how external signals from the ECM are translated into internal cellular changes. nih.gov

The specificity and well-characterized mechanism of action have solidified the place of Gly-Arg-Gly-Asp-Ser as a standard reagent in the biomedical scientist's toolkit, enabling continued exploration into the intricate world of cell-matrix interactions.

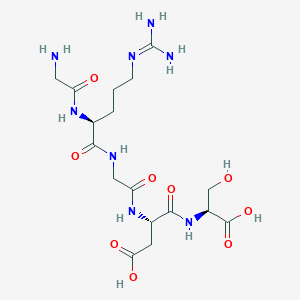

Structure

2D Structure

Propriétés

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNVSYKVCGAEHK-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914518 | |

| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96426-21-0 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096426210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Cellular Interactions of Gly Arg Gly Asp Ser

Gly-Arg-Gly-Asp-Ser-Integrin Receptor Interactions

Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell adhesion to the ECM and transduce signals across the plasma membrane. nih.govnih.gov The RGD sequence is recognized by approximately half of the known integrins, making peptides like Gly-Arg-Gly-Asp-Ser pivotal in studying their function. qyaobio.com

The linear Gly-Arg-Gly-Asp-Ser peptide exhibits a degree of specificity in its binding to different integrin subtypes. Research indicates that linear RGD peptides generally demonstrate a strong affinity for the αvβ3 integrin. qyaobio.com Their affinity is typically followed by αvβ5 and then α5β1. qyaobio.comnih.gov The residues that flank the core RGD motif influence the binding affinity, particularly for αvβ3. qyaobio.com While effective in binding to these subtypes, GRGDS and similar linear peptides show low affinity for other integrins, such as αIIbβ3. qyaobio.com This preferential binding allows for the targeted study of specific integrin-mediated processes. For instance, αvβ3 and αvβ5 are known to be involved in angiogenesis, while α5β1 plays a key role in cell adhesion and migration through its interaction with fibronectin. abcam.comnih.gov

The binding affinity of Gly-Arg-Gly-Asp-Ser to various integrin subtypes has been quantified using methods like competition ELISAs, which measure the concentration of the peptide required to inhibit the binding of a known ligand by 50% (IC50). Lower IC50 values indicate higher binding affinity.

Linear RGD peptides like GRGDS are generally characterized by having lower binding affinity compared to their cyclic counterparts, which are conformationally constrained and often show enhanced stability and receptor affinity. qyaobio.comuva.es Studies have reported varying IC50 values for GRGDS, reflecting differences in experimental conditions. For example, in one study, the IC50 for GRGDS inhibiting binding to α5β1 was greater than 10,000 nM. uva.es Another report indicated an IC50 value of 150,000 nM for α5β1. nih.gov In some experimental setups, such as single-particle fluorescence screening, linear GRGDS did not exhibit measurable binding to αvβ3. acs.org

| Integrin Subtype | Reported IC50 (nM) | Reference |

|---|---|---|

| αvβ3 | >10,000 | uva.es |

| αvβ5 | >10,000 | acs.org |

| α5β1 | >10,000 | uva.es |

| α5β1 | 150,000 | nih.gov |

Gly-Arg-Gly-Asp-Ser functions as a competitive antagonist of integrin receptors. abcam.commedchemexpress.com By mimicking the RGD sequence of natural ECM ligands, the peptide binds to the ligand-binding site on the integrin. harvard.edu This direct competition prevents ECM proteins like fibronectin from binding to their cognate integrin receptors. nih.gov The inhibition of this interaction disrupts the crucial link between the cell and its extracellular environment, thereby blocking integrin-mediated cell adhesion and downstream signaling events. qyaobio.commedchemexpress.comnih.gov This antagonist activity is fundamental to its use in research to probe the roles of RGD-binding integrins in various cellular processes, including cell adhesion, migration, proliferation, and survival. nih.gov

Downstream Signaling Pathways Modulated by Gly-Arg-Gly-Asp-Ser

By acting as an integrin antagonist, Gly-Arg-Gly-Asp-Ser modulates the intracellular signaling pathways that are normally initiated upon integrin-ligand engagement. This interference with "outside-in" signaling affects key regulators of cell structure and function.

Focal Adhesion Kinase (FAK) is a cytoplasmic tyrosine kinase that plays a central role in integrin-mediated signal transduction. nih.govsigmaaldrich.com Upon integrin binding to ECM ligands, integrins cluster and recruit FAK to sites known as focal adhesions. sigmaaldrich.com This recruitment leads to the autophosphorylation of FAK at tyrosine residue 397 (Tyr397), creating a high-affinity binding site for Src family kinases. sigmaaldrich.com The subsequent formation of a FAK-Src complex initiates multiple downstream signaling cascades that regulate cell migration, survival, and proliferation. nih.gov

By competitively blocking the binding of ECM proteins to integrins, Gly-Arg-Gly-Asp-Ser prevents the initial integrin clustering and activation required for FAK recruitment and autophosphorylation. medchemexpress.com This inhibition of the FAK pathway disrupts the formation of stable focal adhesions and the associated signaling, thereby affecting cell spreading and survival. nih.gov For example, the peptide can abolish resistance to apoptosis that is conferred by integrin-mediated cell attachment. medchemexpress.com

The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton. cytoskeleton.comnih.gov Integrin-mediated adhesion is a potent activator of Rho GTPases, which in turn control the formation of actin stress fibers and the maturation of focal adhesions. abcam.comsemanticscholar.org This signaling pathway is crucial for establishing cell morphology, polarity, and motility. cytoskeleton.comnih.gov

The antagonistic action of Gly-Arg-Gly-Asp-Ser on integrin receptors interrupts the signaling cascade that leads to the activation of Rho GTPases. abcam.commedchemexpress.com By preventing integrin engagement with the ECM, the peptide inhibits the downstream signals that would normally promote the assembly of an organized actin cytoskeleton. nih.gov This disruption leads to a loss of actin stress fibers and prevents the stable focal adhesions necessary for strong cell attachment and migration.

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway and Gly-Arg-Gly-Asp-Ser

The Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Research has indicated that the Gly-Arg-Gly-Asp-Ser peptide can influence this pathway. Specifically, resistance to apoptosis that is dependent on Arg-Gly-Gly-Asp-Ser has been shown to be eliminated when the activity of the PI3K pathway is inhibited medchemexpress.com. Ligation of integrins with RGD peptides has been demonstrated to protect hepatocytes from apoptosis, an effect associated with increased activity of integrin-linked kinase (ILK) and subsequent persistent phosphorylation of protein kinase B/Akt at the serine 473 residue nih.gov. This suggests that the pro-survival signals initiated by GRGDS are, at least in part, mediated through the activation of the PI3K/AKT pathway.

Table 1: Effect of Gly-Arg-Gly-Asp-Ser on PI3K/AKT Pathway Components

| Cellular Process | Effect of Gly-Arg-Gly-Asp-Ser | Key Mediators | Reference |

| Apoptosis Resistance | Abolished upon PI3K pathway inhibition | PI3K | medchemexpress.com |

| Hepatocyte Survival | Protection from apoptosis | Integrin-Linked Kinase (ILK), Phospho-Akt (Ser 473) | nih.gov |

p42/p44(mapk) Pathway Activation by Gly-Arg-Gly-Asp-Ser

The p42/p44 mitogen-activated protein kinase (MAPK) pathway, also known as the ERK1/2 pathway, is a central signaling cascade involved in cell proliferation, differentiation, and survival. The Gly-Arg-Gly-Asp-Ser peptide has been shown to modulate the activity of this pathway. In the context of lipopolysaccharide (LPS)-induced inflammation, treatment with Arg-Gly-Asp-Ser (RGDS) significantly suppressed the phosphorylation of ERK, JNK, and p38 MAP kinases in lung tissue nih.gov. This inhibitory effect on MAPK pathways correlated with a reduction in inflammatory responses nih.gov. Furthermore, studies in primary cortical neurons have shown that the integrin ligand-mimetic peptide GRGDSP can induce a transient activation and nuclear translocation of ERK1/2 MAPK nih.gov. These findings indicate that GRGDS can either activate or inhibit the p42/p44 MAPK pathway depending on the cellular context and stimulus.

Table 2: Modulation of p42/p44(mapk) Pathway by Gly-Arg-Gly-Asp-Ser

| Cellular Context | Effect of Gly-Arg-Gly-Asp-Ser | Specific Kinases Affected | Reference |

| LPS-Induced Lung Inflammation | Inhibition of phosphorylation | ERK, JNK, p38 MAP kinase | nih.gov |

| Primary Cortical Neurons | Transient activation and nuclear translocation | ERK1/2 | nih.gov |

Intracellular Calcium Flux Modulation by Gly-Arg-Gly-Asp-Ser

Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a multitude of cellular processes. The Gly-Arg-Gly-Asp-Ser peptide has been demonstrated to induce rapid changes in intracellular calcium levels. In primary cortical neurons, the GRGDSP peptide was found to induce increases in intracellular calcium levels within seconds of application nih.gov. In rat osteoclasts, peptides containing the Arg-Gly-Asp (RGD) sequence elicit transient increases in intracellular free calcium ions nih.gov. Interestingly, some studies suggest that this calcium signaling can be independent of integrin engagement, pointing towards the involvement of other, yet to be fully identified, receptors on the cell membrane nih.gov.

Table 3: Gly-Arg-Gly-Asp-Ser and Intracellular Calcium Flux

| Cell Type | Observed Effect | Key Findings | Reference |

| Primary Cortical Neurons | Rapid increase in intracellular calcium | NMDA receptor-dependent | nih.gov |

| Rat Osteoclasts | Transient increase in intracellular free calcium | Can be integrin-independent | nih.gov |

Gly-Arg-Gly-Asp-Ser Interactions with Non-Integrin Receptors and Intracellular Proteins

While the interactions of Gly-Arg-Gly-Asp-Ser are predominantly studied in the context of integrin receptors, emerging evidence highlights its ability to engage with non-integrin receptors and intracellular proteins directly.

Direct Binding to Pro-Caspases (e.g., Caspase-3, -8, -9)

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). The Gly-Arg-Gly-Asp-Ser peptide has been shown to directly interact with and activate specific pro-caspases. Research indicates that Arg-Gly-Asp-Ser directly and specifically binds to pro-caspase-8, pro-caspase-9, and pro-caspase-3 medchemexpress.com. This interaction is specific, as it was not observed with pro-caspase-1 medchemexpress.com. This direct binding and subsequent activation of initiator (caspase-8, -9) and executioner (caspase-3) caspases provide a molecular mechanism for the pro-apoptotic effects of GRGDS observed in some cellular contexts, independent of its anti-adhesive functions.

Table 4: Direct Interaction of Gly-Arg-Gly-Asp-Ser with Pro-Caspases

| Pro-Caspase | Binding Interaction | Reference |

| Pro-Caspase-3 | Direct and specific binding | medchemexpress.com |

| Pro-Caspase-8 | Direct and specific binding | medchemexpress.com |

| Pro-Caspase-9 | Direct and specific binding | medchemexpress.com |

| Pro-Caspase-1 | No binding observed | medchemexpress.com |

Interaction with Survivin

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is highly expressed in most human cancers and is involved in both the regulation of cell division and the inhibition of apoptosis. It has been reported that the Arg-Gly-Gly-Asp-Ser peptide interacts with survivin medchemexpress.com. This binding is specific, occurs with high affinity, and is localized to the C-terminus of the survivin protein medchemexpress.com. The interaction between GRGDS and survivin appears to be functionally significant, as the anti-mitogenic effects of the peptide were lost in cells where survivin was depleted using specific siRNA medchemexpress.com. This suggests that the interaction with survivin is a key component of the mechanism by which GRGDS exerts its effects on cell proliferation.

Table 5: Interaction between Gly-Arg-Gly-Asp-Ser and Survivin

| Interacting Protein | Binding Characteristics | Functional Consequence | Reference |

| Survivin | Specific, high-affinity binding to the C-terminus | Mediates the anti-mitogenic effect of GRGDS | medchemexpress.com |

Biological Activities and Physiological Effects of Gly Arg Gly Asp Ser

Regulation of Cell Adhesion and Spreading by Gly-Arg-Gly-Asp-Ser

Inhibition of Cell Adhesion to Extracellular Matrix Components (e.g., Fibronectin, Laminin (B1169045), Thrombospondin)

Free or soluble GRGDS peptides can act as competitive inhibitors of cell adhesion to ECM proteins. By binding to integrin receptors on the cell surface, they block the sites that would normally interact with the RGD sequences within proteins like fibronectin, laminin, and thrombospondin. wikipedia.orgashpublications.orggoogle.com

Research has demonstrated that synthetic peptides containing the RGD sequence can inhibit the attachment of various cell types, including fibroblasts and smooth muscle cells, to surfaces coated with fibronectin. wikipedia.orgnih.gov For instance, studies have shown that GRGDS peptides effectively inhibit the adhesion of human foreskin fibroblasts to fibronectin-coated surfaces, with a reported IC50 value (the concentration required to inhibit 50% of cell attachment) of 1.33 ± 0.20 mM. acs.org Similarly, the adhesion of smooth muscle cells to fibrinogen/fibrin-coated wells is inhibited by the GRGDS peptide. nih.gov

The inhibitory effect of GRGDS extends to other ECM components as well. The attachment of human endothelial cells, smooth muscle cells, and other cell lines to thrombospondin is markedly inhibited by the synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP). nih.govresearchgate.net This inhibition highlights the RGD-dependent nature of cell attachment to thrombospondin. nih.gov While laminin also plays a role in cell adhesion, the RGD sequence is not the primary binding motif for all laminin-cell interactions; other sequences like YIGSR and IKVAV are also crucial. wikipedia.org However, some studies indicate that RGD-containing peptides can influence cell interactions with laminin. mdpi.com

The ability of GRGDS to inhibit cell adhesion underscores its importance in studying integrin-mediated processes and its potential as a tool to modulate cell-matrix interactions in various experimental and therapeutic contexts.

Promotion of Cell Adhesion and Spreading on Functionalized Surfaces

In contrast to the inhibitory effects of soluble GRGDS, immobilizing the peptide onto a surface can significantly promote cell adhesion and spreading. johnlab.dejmb.or.krkoreascience.kr This approach is widely used in tissue engineering and biomaterial development to create surfaces that mimic the natural extracellular matrix and encourage favorable cellular responses. nih.govmdpi.com

When GRGDS is covalently attached to a material, it provides specific binding sites for cellular integrins, thereby facilitating cell attachment and subsequent spreading. jmb.or.krpsu.edu This has been demonstrated on a variety of materials, including titanium and its alloys, hydrogels, and polymeric nanofibers. johnlab.dejmb.or.krnih.gov For example, titanium dioxide (TiO2) nanotubes immobilized with GRGDS peptides show enhanced adhesion and significantly increased spreading of osteoblast-like cells (MG-63) compared to unmodified nanotubes. nih.govmedchemexpress.com

The density and presentation of the immobilized GRGDS peptides can also influence the extent of cell adhesion and spreading. nih.gov Studies have shown that the clustering of RGD peptides can regulate integrin receptor clustering, which is a critical step in integrin activation and the formation of focal adhesions and actin stress fibers. nih.gov The microenvironment surrounding the immobilized peptides is also a key determinant of cell adhesion efficiency. psu.edu

Furthermore, the combination of GRGDS with other bioactive peptides on a functionalized surface can lead to synergistic effects, further enhancing cell adhesion and spreading. johnlab.de This strategy allows for the creation of multifunctional biomaterials that can more accurately replicate the complex signaling environment of the native ECM.

Influence on Cell Proliferation and Viability

The interaction of cells with the GRGDS motif not only governs adhesion but also profoundly influences cell proliferation and survival. These effects are highly dependent on the cell type and the context in which the peptide is presented—either in soluble form or immobilized on a substrate.

Effects on Osteoblast-like Cells (e.g., MG-63 cells)

The influence of GRGDS on osteoblast-like cells, such as the human osteosarcoma cell line MG-63, is a key area of research, particularly in the context of bone tissue engineering and orthopedic implants. When immobilized on a surface, GRGDS has been shown to promote the adhesion, spreading, and proliferation of MG-63 cells. nih.govmedchemexpress.com A study using GRGDS-immobilized titanium dioxide nanotubes demonstrated a significant increase in the proliferation of MG-63 cells grown on these surfaces. nih.govresearchgate.net

Conversely, a variant of the MG-63 cell line, selected for its ability to grow in the presence of a high concentration of a soluble RGD-containing peptide, exhibited a slower proliferation rate compared to the parental MG-63 cells. nih.govnih.gov This suggests that the mode of presentation of the RGD sequence is critical in determining the cellular response.

The interaction with GRGDS can also influence the differentiation of osteoblast-like cells. While some studies have shown that GRGDS-immobilized surfaces enhance cell proliferation, they may not always lead to a significant difference in alkaline phosphatase (ALP) activity, an early marker of osteogenic differentiation. nih.gov However, other research suggests that RGD peptide presentation can guide osteoblast proliferation and differentiation. mdpi.com

Modulation of Schwann Cell Activity

Schwann cells, the principal glial cells of the peripheral nervous system (PNS), are crucial for nerve development, myelination, and regeneration. wikipedia.orgmdpi.comembopress.org The interaction of Schwann cells with their surrounding extracellular matrix, which contains RGD-binding sites, plays a significant role in their function.

Surfaces functionalized with GRGDS have been shown to be bioactive and support Schwann cell attachment and proliferation. nih.govnih.gov Nanofibers derivatized with GRGDS peptides demonstrated enhanced Schwann cell attachment compared to non-functionalized scaffolds. nih.gov Furthermore, these GRGDS-functionalized scaffolds were found to reduce the doubling time of Schwann cells, indicating a promotion of their proliferation. nih.gov

The migration of Schwann cells, a critical process for nerve repair, can also be influenced by GRGDS. researchgate.net Fibers functionalized with GRGDS have been observed to stimulate the migration of Schwann cells from explanted dorsal root ganglia. researchgate.net This highlights the potential of using GRGDS-modified biomaterials to create guidance cues for directing Schwann cell migration and promoting peripheral nerve regeneration. nih.gov

Induction of Apoptosis in Specific Cell Types (e.g., Osteoblasts)

While GRGDS can promote cell survival and proliferation under certain conditions, it can also induce apoptosis, or programmed cell death, in specific cell types, including osteoblasts. nih.gov This effect is typically observed when the peptide is presented in a soluble form, which can disrupt the normal cell-matrix interactions necessary for survival. nih.govscience.gov

Research has shown that soluble RGDS and GRGDSP peptides can induce apoptosis in primary human osteoblasts and mouse MC3T3-E1 osteoblast-like cells. nih.govscience.gov The process of apoptosis in osteoblasts treated with RGDS was observed to be quite rapid, occurring within 6 hours of treatment. nih.gov Further investigation into the mechanism revealed that this apoptosis is mediated by the caspase-3 pathway, but does not primarily involve the mitochondria. nih.gov

Interestingly, the context of cell attachment can modulate the apoptotic response. When osteoblast-like cells are attached to a surface grafted with RGDS, it can actually abrogate apoptosis induced by other stimuli. capes.gov.brkeio.ac.jp This protective effect is associated with the upregulation of αvβ3 integrin and the activation of the phosphatidylinositol 3-kinase (PI3K) pathway. capes.gov.br Therefore, the decision between cell survival and apoptosis in response to GRGDS is intricately linked to the nature of the integrin engagement and the subsequent intracellular signaling cascades.

Interactive Data Table: Effects of Gly-Arg-Gly-Asp-Ser on Different Cell Types

| Cell Type | Effect | Condition | Key Findings | References |

|---|---|---|---|---|

| Osteoblast-like cells (MG-63) | Enhanced Adhesion & Spreading | Immobilized on TiO2 nanotubes | Significantly increased cell spreading and proliferation. | nih.govmedchemexpress.com |

| Osteoblast-like cells (MG-63) | Slower Proliferation | Soluble peptide | A variant cell line resistant to a soluble RGD peptide showed a slower growth rate. | nih.govnih.gov |

| Schwann Cells | Enhanced Attachment & Proliferation | Immobilized on nanofibers | Statistically significant increase in attachment and reduced doubling time. | nih.govnih.gov |

| Schwann Cells | Stimulated Migration | Immobilized on fibers | Observed migration from explanted dorsal root ganglia. | researchgate.net |

| Primary Human Osteoblasts | Induction of Apoptosis | Soluble peptide | Rapid cell death observed within 6 hours, mediated by caspase-3. | nih.govscience.gov |

| Osteoblast-like cells (MC3T3-E1) | Abrogation of Apoptosis | Attached to RGDS-grafted surface | Inhibited apoptosis induced by other agents via the PI3K pathway. | capes.gov.brkeio.ac.jp |

| Human Foreskin Fibroblasts | Inhibition of Adhesion | Soluble peptide | Competitively inhibited attachment to fibronectin-coated surfaces. | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| Gly-Arg-Gly-Asp-Ser (GRGDS) |

| Fibronectin |

| Laminin |

| Thrombospondin |

| Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) |

| Tyrosyl-isoleucyl-glycyl-seryl-arginine (YIGSR) |

| Isoleucyl-lysyl-valyl-alanyl-valine (IKVAV) |

| Titanium dioxide |

| Caspase-3 |

| Phosphatidylinositol 3-kinase (PI3K) |

Impact on Pheochromocytoma Cell (PC12) Culture and Viability

The Gly-Arg-Gly-Asp-Ser (GRGDS) peptide has been shown to influence the behavior of pheochromocytoma (PC12) cells, a cell line commonly used as a model for neuronal cells. When PC12 cells are cultured in a hydrogel matrix, the incorporation of GRGDS promotes cell growth and viability. tandfonline.comnih.gov

In one study, a thermo-reversible hydrogel conjugated with GRGDS was used to culture PC12 cells. The results indicated that the presence of the GRGDS sequence enhanced cell spreading and viability. nih.govoup.comjst.go.jp After a 10-day period, a hydrogel containing GRGDS promoted a 600% increase in cell spread compared to a hydrogel lacking the peptide, which only permitted a 20% spread of the seeded cells. tandfonline.comnih.govtandfonline.com Furthermore, the viability of PC12 cells was significantly improved in the presence of GRGDS. After 10 days, the cell death rate in the GRGDS-conjugated gel was only 20%, whereas it exceeded 50% in the gel without the peptide sequence. tandfonline.com This suggests that the GRGDS sequence plays a crucial role in mediating cell-matrix interactions that are essential for cell survival and proliferation. tandfonline.comtandfonline.com

The positive impact of GRGDS on PC12 cells is further supported by observations of increased dopamine (B1211576) secretion, a key function of these cells. tandfonline.comnih.gov The concentration of GRGDS in the hydrogel was directly correlated with the level of dopamine secretion, suggesting that the recognition of the RGD sequence by cell integrins can trigger signaling pathways that enhance cellular functions. tandfonline.com Moreover, the growth of PC12 cells on polymers conjugated with GRGDS showed a threefold increase over 10 days, while no significant growth was observed in the absence of the RGD sequence. tandfonline.com These findings highlight the importance of the GRGDS peptide in creating a biomimetic environment that supports the culture and function of PC12 cells. tandfonline.comnih.govnih.gov

Table 1: Effect of GRGDS on PC12 Cell Viability and Function

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Cell Death | GRGDS-conjugated gel (10 days) | 20% | tandfonline.com |

| Gel without RGD sequence (10 days) | >50% | tandfonline.com | |

| Cell Growth | GRGDS-conjugated polymers (10 days) | 3-fold increase | tandfonline.com |

| Polymers without RGD sequence (10 days) | No significant increase | tandfonline.com | |

| Dopamine Secretion | RGD-conjugated polymers | ~80% greater than unmodified gel | tandfonline.com |

Angiogenesis Modulation by Gly-Arg-Gly-Asp-Ser

Angiogenesis, the formation of new blood vessels, is a complex process that relies on the interaction of endothelial cells with the extracellular matrix. The Gly-Arg-Gly-Asp-Ser (GRGDS) peptide, by mimicking the RGD binding motif of ECM proteins, can significantly modulate this process. nih.govscience.govanaspec.com

Inhibition of Endothelial Cell Migration and Proliferation

The GRGDS peptide has been demonstrated to inhibit the migration and proliferation of endothelial cells, which are key events in angiogenesis. nih.govnih.gov In a study using a serum-free collagen gel culture of rat aorta, the addition of GRGDS to the culture medium caused a marked inhibition of the formation of branching microvessels. nih.govscience.govnih.gov This inhibitory effect was not observed with a control peptide, GRGES, which lacks the RGD sequence. nih.govnih.gov

The mechanism behind this inhibition involves the activation of caspases. Research on human umbilical vein endothelial cells (HUVECs) has shown that GRGDS can reduce FGF-2-dependent chemotaxis (cell migration) after just 4 hours of treatment and decrease proliferation after 24 hours. ashpublications.org These effects were found to be dependent on the activation of caspase 8 and caspase 9. ashpublications.org Interestingly, GRGDS was observed to localize within the cytoplasm of living HUVECs and directly interact with and activate these caspases, leading to apoptosis. ashpublications.org This indicates that GRGDS can inhibit angiogenesis not only by blocking cell adhesion but also by inducing programmed cell death in endothelial cells. ashpublications.org

Interference with Endothelial Cell Attachment to Extracellular Matrix

The primary mechanism by which GRGDS modulates angiogenesis is by interfering with the attachment of endothelial cells to the extracellular matrix. nih.govingentaconnect.com Endothelial cells rely on integrin receptors to bind to ECM proteins like fibronectin and vitronectin, which contain the RGD sequence. ashpublications.org By competing for these binding sites, GRGDS can prevent endothelial cells from adhering to the ECM, a process crucial for their survival, migration, and the formation of new blood vessels. nih.govashpublications.org

Studies have shown that GRGDS effectively inhibits the adhesion of HUVECs to fibronectin and vitronectin in a dose-dependent manner. ashpublications.org However, it does not inhibit adhesion to collagen IV, indicating a degree of specificity in its action. ashpublications.org This interference with cell attachment is considered a key factor in the anti-angiogenic properties of GRGDS, as it disrupts the anchorage-dependent signals required for endothelial cell function. nih.gov The inhibitory effect of GRGDS on angiogenesis is reversible; the angiogenic activity of aortic explants can be restored by removing the peptide from the culture medium. nih.govnih.gov

Impact on Platelet Aggregation and Thrombosis

The Gly-Arg-Gly-Asp-Ser (GRGDS) peptide also plays a significant role in hemostasis and thrombosis by influencing platelet aggregation. ashpublications.orgnih.gov Platelets are key players in the formation of blood clots, and their aggregation is a critical step in this process.

Inhibition of Platelet Aggregation

GRGDS and related peptides have been shown to be potent inhibitors of platelet aggregation. ashpublications.orgnih.govahajournals.orgahajournals.org This inhibitory effect is achieved by blocking the binding of fibrinogen and other adhesive proteins, such as von Willebrand factor and fibronectin, to the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors on the surface of activated platelets. nih.govpnas.orgnih.gov Fibrinogen contains the RGD sequence, and its binding to GPIIb/IIIa is a final common pathway for platelet aggregation. nih.govdovepress.com

A prototype hexapeptide, Gly-Arg-Gly-Asp-Ser-Pro, was found to inhibit fibrinogen binding to both ADP- and thrombin-stimulated platelets in a concentration-dependent manner, with inhibition exceeding 90% at higher concentrations. nih.govpnas.org This peptide also inhibited platelet aggregation within the same dose range. nih.gov The inhibitory activity of these peptides is highly specific to the RGD sequence, as conservative amino acid substitutions or a change in the sequence to Asp-Gly-Arg results in a loss of activity. nih.gov

Synergistic Effects with Other Peptides in Antithrombotic Research

In the field of antithrombotic research, the combination of GRGDS with other peptides has been explored to enhance its inhibitory effects on platelet aggregation. ahajournals.orgahajournals.orgresearchgate.netcambridge.org One notable example is the synergistic effect observed when GRGDS is combined with the peptide Gly-Pro-Arg-Pro (GPRP). ahajournals.orgahajournals.orgahajournals.org

A study evaluating the inhibitory effects of these peptides on ADP-induced platelet aggregation in platelet-rich plasma found that the combination of GRGDS and GPRP worked synergistically. ahajournals.orgahajournals.orgahajournals.org For instance, a mixture of 50 µM GRGDS and 180 µM GPRP resulted in a 50% inhibition of platelet aggregation. ahajournals.orgahajournals.org This effect was twofold greater than that produced by 50 µM GRGDS alone and would have required an 18-fold higher concentration of GPRP if used by itself. ahajournals.orgahajournals.org This synergistic interaction suggests that these peptides may have different binding sites or mechanisms of action, and their combined use could be a promising strategy for antithrombotic therapy. ahajournals.orgcambridge.orgahajournals.org

Table 2: Peptides and Their Effects on Platelet Aggregation

| Peptide | Effect on Platelet Aggregation | 50% Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Gly-Arg-Gly-Asp-Ser (GRGDS) | Total inhibition of ADP-induced aggregation | 100 µM | ahajournals.orgahajournals.org |

| Gly-Gln-Gln-His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (gamma-chain peptide) | <80% maximum inhibition | 1 mM | ahajournals.orgahajournals.org |

| Gly-Pro-Arg-Pro (GPRP) | <80% maximum inhibition | 3.2 mM | ahajournals.orgahajournals.org |

| GRGDS + GPRP | Synergistic inhibition | 50 µM GRGDS + 180 µM GPRP for 50% inhibition | ahajournals.orgahajournals.org |

Role in Neural Plasticity and Synaptic Function

The Gly-Arg-Gly-Asp-Ser peptide and its derivatives are instrumental in modulating the structural and functional plasticity of synapses, which is fundamental for learning and memory.

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. The stabilization of LTP is a complex process that involves structural and functional changes at the synapse. Research has demonstrated that integrin-mediated signaling is essential for this stabilization phase.

The application of peptides containing the Arg-Gly-Asp-Ser (RGDS) sequence, such as Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP), has been shown to disrupt the stabilization of LTP in hippocampal slices. researchgate.netnih.govjneurosci.org When these peptides are introduced, they compete with ECM proteins for binding to integrins, thereby blocking the necessary signaling for LTP consolidation. Studies have shown that applying a GRGDSP peptide before, immediately after, or up to 10 minutes after the induction of LTP leads to a decay of the potentiated response back to baseline levels. nih.gov However, if the peptide is applied 25 minutes or later after LTP induction, it no longer has an effect, indicating a critical time window for integrin involvement in LTP stabilization. nih.gov This suggests that integrin activation and the subsequent signaling cascades are crucial for the long-term maintenance of synaptic potentiation. nih.gov

Table 1: Effect of GRGDSP on Long-Term Potentiation (LTP)

| Experimental Condition | Timing of GRGDSP Application | Outcome on LTP | Reference |

| Hippocampal Slices | 10 min before, immediately after, or 10 min after LTP induction | LTP decayed steadily | nih.gov |

| Hippocampal Slices | 25 min or more after LTP induction | No detectable effect on potentiation | nih.gov |

| Hippocampal Slices | Disruption of RGD-sensitive integrin-ECM interactions | Slowly reversed potentiation to baseline | researchgate.net |

The effects of Gly-Arg-Gly-Asp-Ser on synaptic function are mediated by its binding to specific integrin receptors present at the synapse. Several integrin subunits, which combine to form different heterodimeric receptors, are expressed in the brain and are found at synapses. ufpa.br The α5β1 integrin is a well-characterized receptor for the RGD sequence in fibronectin. ufpa.br

Affinity chromatography experiments using GRGDSP have been employed to isolate and identify its binding partners in synaptic membranes. These studies have successfully purified a 55 kDa protein, identified as synaptegrin-1, which is recognized by antibodies against the α5β1 integrin. jneurosci.org This provides direct evidence for the presence of RGDS-binding integrins at the synapse. Further research has identified that integrins containing αv, α5, β1, and β3 subunits are present in neuronal tissues and are involved in mediating the effects of RGD-containing ligands. nih.govoup.com These receptors are linked to intracellular signaling pathways, including the activation of Src kinase, which can in turn phosphorylate NMDA receptors, thereby modulating synaptic transmission. physiology.org The binding of RGD peptides to these integrins can lead to rapid increases in intracellular calcium and the activation of the ERK1/2 MAP kinase pathway in cortical neurons, highlighting a direct link between ECM-integrin interaction and neuronal signaling. nih.gov

Table 2: Identified Gly-Arg-Gly-Asp-Ser-Binding Synaptic Receptors

| Receptor/Protein | Method of Identification | Functional Relevance | Reference |

| α5β1 integrin | Affinity Chromatography | Binds to GRGDSP; involved in LTP stabilization | jneurosci.org |

| Synaptegrin-1 (55 kDa) | Affinity Chromatography with GRGDSP | Major RGD-binding protein in synaptic membranes | jneurosci.org |

| αv, α5, β1, β3 integrin subunits | Immunological and binding assays | Present in neuronal tissues; mediate RGD effects | nih.govoup.com |

Regulatory Effects on Secretion and Differentiation

The influence of the Gly-Arg-Gly-Asp-Ser sequence extends beyond the nervous system, playing a significant role in glandular secretion and the developmental processes of specialized cell types.

The adrenal gland's zona glomerulosa is responsible for producing the mineralocorticoid hormone aldosterone (B195564), a key regulator of blood pressure and electrolyte balance. wikipedia.org The interaction between adrenal glomerulosa cells and the extracellular matrix protein fibronectin, mediated by integrins, has been shown to influence aldosterone secretion.

Studies have demonstrated that the binding of these cells to fibronectin involves the Arg-Gly-Asp (RGD) sequence. nih.govoup.com The synthetic peptide Arg-Gly-Asp-Ser (RGDS) can activate these cells, leading to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent aldosterone secretion. nih.govoup.com This effect is similar to that of physiological stimuli like angiotensin II. oup.com The RGDS peptide also triggers a transient activation of the p42/p44 MAPK pathway. nih.govoup.com The integrins α5β1 and αvβ3 have been identified on these cells and are implicated in mediating these responses to fibronectin and RGD peptides. nih.govoup.com This indicates that integrin-mediated signaling is a component of the regulatory network controlling the physiological function of adrenal glomerulosa cells, including hormone production. nih.gov

Table 3: Effect of RGDS on Adrenal Glomerulosa Cells

| Parameter Measured | Effect of RGDS Peptide | Implicated Integrins | Reference |

| Intracellular Calcium ([Ca2+]i) | Increased | α5β1, αvβ3 | nih.govoup.com |

| Aldosterone Secretion | Stimulated | α5β1, αvβ3 | nih.govoup.com |

| p42/p44 MAPK Activity | Transiently increased | α5β1, αvβ3 | nih.govoup.com |

The process of bone formation, or osteogenesis, relies on the differentiation of osteoblasts, the cells responsible for synthesizing bone matrix. The interaction between osteoblasts and the ECM is a critical regulator of this process. The Gly-Arg-Gly-Asp-Ser peptide, as a component of ECM proteins like fibronectin and osteopontin, indirectly influences osteogenic differentiation by mediating cell-matrix adhesion through integrins.

The RGD sequence is recognized by integrins on osteoblasts, and this interaction is crucial for their adhesion, spreading, and subsequent differentiation. spandidos-publications.com Immobilizing GRGDS on surfaces has been shown to enhance the adhesion, spreading, and proliferation of osteoblast-like cells. medchemexpress.com Soluble GRGDS peptides can compete with ECM proteins for integrin binding, thereby inhibiting osteoblast adhesion. spandidos-publications.com This demonstrates the importance of the RGD-integrin interaction for the initial stages of osteogenesis. Furthermore, studies have shown that bone mimetic peptides like GRGDS are useful tools for promoting osteogenic differentiation. nih.govresearchgate.net The binding of RGD to integrins on osteoblasts can trigger signaling pathways that lead to the expression of genes associated with bone formation.

Table 4: Role of GRGDS in Osteogenic Differentiation

| Cellular Process | Effect of GRGDS | Mechanism | Reference |

| Osteoblast Adhesion | Enhanced when immobilized; Inhibited when soluble | Mediates cell-matrix binding via integrins | medchemexpress.comspandidos-publications.com |

| Osteoblast Proliferation | Enhanced when immobilized | Promotes cell survival and growth signals | medchemexpress.com |

| Osteogenic Differentiation | Promoted | Triggers signaling pathways for bone formation gene expression | nih.govresearchgate.net |

Applications and Engineering of Gly Arg Gly Asp Ser in Biomedical Fields

Gly-Arg-Gly-Asp-Ser in Biomaterial Functionalization

The incorporation of GRGDS into biomaterials is a widely explored strategy to improve their interaction with host tissues. By presenting a recognizable signal to cells, GRGDS-functionalized materials can promote cell adhesion, proliferation, and differentiation, which are critical for the success of implants and tissue engineering constructs.

The surface properties of biomedical implants and scaffolds play a pivotal role in determining their in vivo performance. Unmodified materials can often lead to poor cell attachment and integration with surrounding tissue. To address this, researchers have focused on modifying these surfaces with bioactive molecules like GRGDS to enhance cell adhesion. researchgate.net

One common approach involves the covalent attachment of GRGDS peptides to the surface of implants. For instance, titanium, a material widely used in dental and orthopedic implants, has been the subject of such modifications. nih.gov Studies have demonstrated that GRGDS-modified titanium surfaces significantly improve the adhesion and proliferation of osteoblasts, the cells responsible for bone formation. nih.gov This enhanced cell adhesion is attributed to the specific interaction between the RGD sequence within the peptide and integrin receptors on the cell surface. researchgate.netnih.gov

Similarly, silicon surfaces, which are used in various biomedical microdevices, have been functionalized with GRGDS to improve their biocompatibility. Research has shown a nearly three-fold increase in fibroblast attachment and proliferation on RGD-immobilized silicon surfaces compared to unmodified controls. researchgate.net These findings underscore the potential of GRGDS surface modification to promote better tissue integration of implantable devices. researchgate.net

| Implant/Scaffold Material | Cell Type | Observed Effect of GRGDS Modification | Reference |

|---|---|---|---|

| Titanium | Osteoblasts | Enhanced adhesion and proliferation | nih.gov |

| Silicon | Fibroblasts | Almost three-fold greater cell attachment and proliferation | researchgate.net |

| Poly(lactic acid) (PLA) | Not specified | Endowed with bioactivity and biospecificity | researchgate.net |

| Poly-amino acid/poly (p-benzamide) copolymer | Not specified | Improved cell adhesion, proliferation, and osteogenic differentiation | nih.gov |

Tissue engineering aims to repair or replace damaged tissues by combining cells, scaffolds, and growth factors. nih.gov Scaffolds provide a temporary, three-dimensional structure that supports cell growth and guides the formation of new tissue. nih.govnih.gov The functionalization of these scaffolds with GRGDS is a key strategy to mimic the natural ECM and promote tissue regeneration. researchgate.netnih.gov

Vascular Tissue Engineering: The development of functional blood vessels is a major challenge in tissue engineering. nih.gov GRGDS-modified scaffolds can promote the adhesion and proliferation of endothelial cells, which are essential for forming the inner lining of blood vessels. echelon-inc.com This can lead to improved vascularization of engineered tissues, enhancing their survival and integration with the host. nih.gov

Myocardial Tissue Engineering: Following a heart attack, the damaged heart muscle is replaced by scar tissue, leading to impaired function. researchgate.net GRGDS-functionalized scaffolds are being investigated to support the regeneration of cardiac tissue. nih.govfrontiersin.org For example, fibrin-based scaffolds, which naturally contain RGD sequences, have been used to deliver cells and promote repair in the ischemic myocardium. nih.gov Collagen scaffolds modified with RGD have also been shown to support the development of cardiomyocytes from embryonic stem cells. researchgate.net

Bone Tissue Engineering: As previously mentioned, GRGDS promotes the adhesion and differentiation of osteoblasts. nih.govnih.gov Scaffolds made from materials like poly-amino acids, when functionalized with RGD peptides, have demonstrated a significantly improved ability to promote bone apatite mineralization and osteogenic differentiation in vitro. nih.gov

Nerve Tissue Engineering: The regeneration of nerve tissue after injury is a complex process. Scaffolds that can guide axonal growth and support neuronal survival are crucial. While direct research on GRGDS for nerve regeneration is less documented in the provided context, the principle of enhancing cell adhesion via RGD is applicable to neural cells as well, suggesting its potential in this field.

Hydrogels are water-swollen polymer networks that closely resemble the natural ECM, making them excellent candidates for tissue engineering and drug delivery applications. mdpi.comresearchgate.net However, many synthetic hydrogels are inherently non-adhesive to cells. scilit.com The incorporation of GRGDS into hydrogel systems can overcome this limitation by providing specific cell-binding sites. nih.govnih.gov

Thermo-reversible hydrogels composed of N-isopropylacrylamide have been modified with GRGDS peptides. nih.gov In these systems, hydrogels lacking the adhesion molecule showed poor cell spreading (only 20% after 10 days). nih.gov In contrast, the conjugation of GRGDS, particularly with a poly(ethylene glycol) (PEG) spacer arm, promoted cell spread by 600% over the same period. nih.gov This demonstrates the critical role of GRGDS in mediating specific cell-matrix interactions. nih.gov

Furthermore, GRGDS-functionalized hydrogels have been developed where the peptide is initially in a protected, inactive state. nih.gov The activation, or deprotection, can be triggered by specific enzymes, allowing for controlled cell adhesion in a targeted manner. nih.gov This approach offers a sophisticated method for creating dynamic and responsive biomaterials.

Therapeutic and Diagnostic Potential of Gly-Arg-Gly-Asp-Ser Analogues

Beyond biomaterial functionalization, GRGDS and its analogues have shown significant promise in therapeutic and diagnostic applications, particularly in the field of oncology. The overexpression of certain integrins on the surface of cancer cells makes them a target for RGD-based molecules. nih.govmdpi.com

The ability of GRGDS to interfere with integrin-mediated cell adhesion has been exploited in cancer research to inhibit tumor growth and spread. nih.govnih.gov

Glioblastoma: Glioblastoma is a highly aggressive brain tumor characterized by its infiltrative growth. nih.govmcmaster.caprivatehealth.com The expression of αvβ3 integrin in glioblastoma correlates with tumor grade, suggesting its role in the tumor's invasive behavior. nih.gov Research has shown that RGD-based antagonists can inhibit the adhesion and migration of glioblastoma cells in vitro. nih.gov Furthermore, hydrogels functionalized with GRGDS have been shown to induce cytotoxicity in glioblastoma cells, potentially by disrupting the interaction between the tumor cells and fibronectin in the ECM. nih.gov This disruption can lead to a form of programmed cell death known as anoikis. nih.govnih.gov

Tumor Cell Adhesion and Metastasis Inhibition: The metastatic cascade involves the detachment of cancer cells from the primary tumor, their dissemination through the circulatory system, and their attachment to a secondary site. nih.gov Integrins play a crucial role in these processes. nih.govnih.gov By blocking the interaction between integrins and ECM proteins, GRGDS and its analogues can inhibit the adhesion of tumor cells, a critical step in metastasis. echelon-inc.comnih.gov Studies have shown that RGD peptides can be utilized to specifically target cancer cells and the tumor vasculature, thereby inhibiting cancer cell invasion and migration. nih.gov

| Cancer Type/Process | GRGDS Analogue/System | Mechanism of Action/Observed Effect | Reference |

|---|---|---|---|

| Glioblastoma | Small-molecule RGD antagonist | Inhibited cell attachment and migration; induced anoikis | nih.gov |

| Glioblastoma | GRGDS-functionalized hyaluronic acid hydrogel | Displayed cytotoxicity to glioblastoma cells | nih.gov |

| Metastasis | Cyclic RGD peptide (cyclo-RGDPhg) | Inhibited platelet aggregation but not pulmonary metastasis in a specific model, suggesting the primary anti-metastatic effect of RGD is through inhibiting cell adhesion. | nih.gov |

| Various Cancers | RGD peptides | Targeting α5β1 and αvβ6 integrins to inhibit cancer cell migration and invasion. | nih.gov |

The targeted delivery of therapeutic agents to cancer cells can enhance their efficacy while minimizing side effects on healthy tissues. acs.orgnih.gov GRGDS and its analogues serve as excellent targeting ligands for directing drugs and drug carriers to tumors that overexpress RGD-binding integrins. acs.orgnih.govmdpi.com

Peptide-drug conjugates (PDCs) are a class of targeted therapeutics where a cytotoxic drug is linked to a peptide that recognizes a specific receptor on cancer cells. acs.orgnih.gov Numerous PDCs utilizing RGD peptides have been developed. acs.org These conjugates can be internalized by cancer cells through integrin-mediated endocytosis, releasing the cytotoxic payload directly inside the target cell. mdpi.com

In addition to direct drug conjugation, GRGDS can be used to functionalize nanocarriers such as liposomes, nanoparticles, and micelles. mdpi.com These nanocarriers can encapsulate a larger amount of drug and can be designed to release their cargo in response to specific stimuli in the tumor microenvironment. mdpi.com For example, a modular micellar system has been reported where an RGD-functionalized dendron-polymer conjugate was used to introduce targeting capabilities to the nanoparticle surface for the delivery of the chemotherapy drug docetaxel. mdpi.com

Use as Probes for Studying Extracellular Matrix Regulation

The pentapeptide Gly-Arg-Gly-Asp-Ser (GRGDS) serves as a valuable molecular probe for investigating the intricate regulation of the extracellular matrix (ECM). By mimicking the cell-binding domain of many adhesive ECM proteins, GRGDS can competitively inhibit the interactions between cells and the ECM, providing insights into the mechanisms of cell adhesion, migration, and signaling. nih.gov

When introduced to cell cultures, the GRGDS peptide can cause the rounding and detachment of spread cells. nih.gov This effect is a direct consequence of its interference with the binding of cell surface receptors, primarily integrins, to their natural ligands in the ECM. acs.org Research has utilized this property to study the transmembrane effects of integrin binding on the cytoskeleton. For instance, microinjection of fluorescently labeled cytoskeletal proteins into living cells, followed by the addition of GRGDS, has allowed for real-time visualization of changes in cell adhesion structures. nih.gov

One study demonstrated that within minutes of adding GRGDS to 3T3 cells, the cytoskeletal proteins α-actinin and vinculin dissociated from focal adhesion plaques. nih.gov This dissociation suggests that the binding state of integrins directly influences the organization of intracellular cytoskeletal components, which in turn weakens the cell's physical connection to the matrix, leading to cell rounding and detachment. nih.gov

Furthermore, GRGDS has been incorporated into synthetic biomaterials to create biomimetic extracellular matrices. nih.govnih.gov Thermo-reversible hydrogels composed of N-isopropylacrylamide and poly(ethylene glycol) (PEG) have been functionalized with GRGDS peptides. nih.govnih.gov These functionalized hydrogels serve as controlled environments to study cell behavior. In such systems, the peptide promotes cell spreading and viability, demonstrating the specific interaction between the integrins on the cell surface and the RGD sequence on the hydrogel. nih.gov For example, the conjugation of GRGDS into a hydrogel improved cell spreading by 600% over 10 days compared to a non-functionalized hydrogel. nih.govnih.gov These engineered matrices act as powerful probes to dissect the specific roles of cell-matrix interactions in a three-dimensional context.

Development of Gly-Arg-Gly-Asp-Ser-Based Antithrombotic Agents

The discovery of the Arg-Gly-Asp (RGD) sequence as a key recognition motif for integrins has spurred significant research into the development of RGD-based antithrombotic agents. nih.gov These agents primarily target the platelet surface receptor, glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), which is an integrin (αIIbβ3). nih.govwikipedia.org During thrombosis, this receptor binds to fibrinogen, leading to platelet aggregation and thrombus formation. nih.gov

Peptides containing the RGD sequence, such as Gly-Arg-Gly-Asp-Ser (GRGDS), function as competitive inhibitors, blocking fibrinogen from binding to the GPIIb/IIIa receptor on stimulated platelets. nih.govnih.gov The hexapeptide Gly-Arg-Gly-Asp-Ser-Pro has been shown to inhibit fibrinogen binding to both ADP and thrombin-stimulated platelets, with inhibition exceeding 90% at high concentrations. nih.gov This competitive blockade effectively prevents platelet aggregation, the final common pathway in thrombus formation. nih.govnih.gov

The development of these agents has progressed from simple linear peptides to more complex structures, including peptide hybrids and non-peptide mimetics, in an effort to improve potency and specificity for the GPIIb/IIIa receptor. nih.gov The specificity is a crucial aspect, as the RGD sequence is a recognition signal for various integrins, not just the one on platelets. nih.gov

More advanced research has focused on creating hybrid molecules that combine the anti-adhesive properties of the RGD sequence with other therapeutic functionalities. A novel synthetic peptide was developed that incorporates both the RGD sequence and a nitric oxide (NO) moiety (Ac-RGDC-SNO). nih.govkarger.com This hybrid molecule demonstrated enhanced antithrombotic characteristics compared to the RGD peptide alone in both in vitro platelet adhesion studies and in vivo models of platelet thrombus formation. nih.govkarger.com In addition to its anti-platelet activity, the RGD-NO peptide also induced vasorelaxation in rat aortic rings, a property not observed with the RGD peptide by itself. nih.govkarger.com Such dual-function agents hold potential for treating coronary and peripheral artery disorders. nih.gov

| Agent Type | Target Receptor | Mechanism of Action | Key Research Finding |

| RGD Peptides (e.g., GRGDSP) | Glycoprotein IIb/IIIa (αIIbβ3) | Competitive inhibition of fibrinogen binding to activated platelets. nih.govnih.gov | Inhibited platelet aggregation and fibrinogen binding by over 90% at high concentrations. nih.gov |

| RGD-NO Hybrid Peptide (Ac-RGDC-SNO) | Glycoprotein IIb/IIIa & Vascular Smooth Muscle | Combines platelet adhesion inhibition with vasodilation. nih.govkarger.com | Increased antithrombotic effects compared to RGD alone and induced relaxation of aortic rings. nih.govkarger.com |

Regenerative Medicine Strategies Incorporating Gly-Arg-Gly-Asp-Ser

The Gly-Arg-Gly-Asp-Ser peptide is extensively utilized in regenerative medicine to enhance the biological performance of biomaterials. researchgate.netnih.gov By presenting a recognizable signal for cell adhesion, GRGDS functionalization of otherwise bio-inert scaffolds can promote cell attachment, proliferation, migration, and differentiation, which are critical processes for tissue repair and regeneration. researchgate.netresearchgate.netfrontiersin.org

A primary strategy involves incorporating GRGDS into hydrogels, which are water-swollen polymer networks that can mimic the native extracellular matrix. researchgate.netgatech.edu These hydrogels serve as scaffolds for tissue engineering and as vehicles for cell delivery. researchgate.netgatech.edunih.gov For instance, dextran-based hydrogels, which are resistant to non-specific protein adsorption and cell adhesion, can be grafted with the RGD sequence to promote selective cell adhesion and proliferation. researchgate.netnih.gov Studies have shown that even a small amount of RGD modification (0.1%) is sufficient to support the adhesion of human umbilical vein endothelial cells (HUVECs) to these hydrogels. nih.gov

In bone and cartilage tissue engineering, GRGDS and other RGD-containing peptides are used to modify a variety of scaffold materials. frontiersin.orgmdpi.comresearchgate.net Coating titanium implants with RGD has been found to increase peri-implant bone formation and enhance direct bone apposition. mdpi.com When anodized nanotubular titanium surfaces were coated with RGDS, an increased density of osteoblasts was observed. mdpi.com Functionalizing self-assembling peptide hydrogels with RGDS led to increased proliferation of encapsulated human osteoblasts. nih.gov

The application of GRGDS also extends to wound healing and skin regeneration. nih.govnih.govacs.org The peptide can influence fibroblast behavior, a key cell type in wound repair. nih.gov Incorporating GRGDS into collagen-like polypeptide scaffolds has been shown to enhance cell adhesion and migration. nih.gov When combined with another peptide, Pro-His-Ser-Arg-Asn (PHSRN), a synergistic effect on cell migration was observed, which is beneficial for wound closure and tissue stratification. nih.gov

Below is a table summarizing selected research findings on the use of GRGDS in regenerative medicine:

| Application Area | Biomaterial/Scaffold | Cell Type | Key Finding |

| Cell Delivery | Dextran-based hydrogel | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1% RGD modification was sufficient to support cell adhesion and proliferation on the hydrogel surface. nih.gov |

| Bone Regeneration | Anodized nanotubular titanium surface | Osteoblasts | Coating with RGDS led to an increased osteoblast density. mdpi.com |

| Bone Regeneration | Self-assembling peptide hydrogel (FEFEFKFK) | Human Osteoblasts (hOBs) | RGDS functionalization resulted in increased cell proliferation (DNA content) after 14 days of culture. nih.gov |

| Wound Healing | Collagen-like polypeptide (poly(Pro-Hyp-Gly)) | NIH3T3 Fibroblasts | Simultaneous conjugation of GRGDS and PHSRN synergistically enhanced cell migration, exceeding that on bovine type I atelocollagen. nih.gov |

| General Tissue Engineering | Thermo-reversible hydrogel (p(NiPAAm-co-PEG)) | Fibroblasts | Conjugation of GRGDS into the hydrogel improved cell spreading by 600% over a 10-day period. nih.gov |

Methodological Approaches in Gly Arg Gly Asp Ser Research

In Vitro Experimental Models

Receptor Binding and Affinity Assays

The interaction of GRGDS with cell surface receptors, primarily integrins, is a cornerstone of its biological activity. Studies have characterized its binding affinity to specific integrin subtypes, which dictates its functional outcomes. GRGDS has been shown to bind to integrin receptors such as αvβ3 and αvβ5, with reported IC50 values typically in the micromolar range. For instance, GRGDS exhibits an IC50 of approximately 5 μM for αvβ3 and around 6.5 μM for αvβ5 medchemexpress.commedchemexpress.com. The α5β1 integrin is also a known target for RGD-containing peptides, playing a role in cell migration and matrix assembly nih.govgoogle.com. Research has also investigated how modifications to the peptide sequence, such as stereochemistry or multimerization, can influence its binding affinity and specificity to different integrin receptors nih.govnih.gov.

| Integrin Receptor | Reported IC50 Value | Citation(s) |

| αvβ3 | ~5 μM | medchemexpress.com |

| αvβ5 | ~6.5 μM | medchemexpress.commedchemexpress.com |

| α5β1 | Target | nih.govgoogle.com |

Signaling Pathway Analysis (e.g., Western Blot, qPCR)

The binding of GRGDS to integrins initiates downstream signaling cascades that modulate cellular behavior. Investigations employing techniques like Western blotting and quantitative polymerase chain reaction (qPCR) have elucidated these pathways. For example, GRGDS has been shown to induce an increase in intracellular calcium ([Ca2+]i) and transiently activate the p42/p44 mitogen-activated protein kinase (MAPK) pathway in certain cell types oup.com. Furthermore, GRGDS has been implicated in modulating apoptotic pathways by interacting with proteins such as survivin and procaspase family members medchemexpress.com. In the context of kidney injury, GRGDS has been observed to block integrin binding to RGD sequences, leading to a decrease in Smad2 phosphorylation, suggesting interference with TGF-β signaling nih.gov. Studies have also utilized Western blotting and immunohistochemistry to assess the expression of various signaling molecules and ECM proteins in response to GRGDS treatment in experimental models amegroups.org.

In Vivo Experimental Models

Angiogenesis Models (e.g., Rat Aortic Explants)

The role of GRGDS in angiogenesis, the formation of new blood vessels, has been extensively studied. In in vitro models using rat aortic explants embedded in collagen gels, GRGDS has demonstrated a marked inhibitory effect on angiogenesis science.govresearchgate.netnih.govnih.gov. This inhibition is attributed to the peptide's interference with endothelial cell attachment and migration, processes crucial for neovascularization. In contrast, a control peptide lacking the RGD sequence (GRGES) did not inhibit angiogenesis, highlighting the specificity of GRGDS's action science.govresearchgate.netnih.govnih.gov. Beyond aortic explants, other in vivo models have been employed, such as the chick chorioallantoic membrane assay, where RGD-containing peptides have shown anti-angiogenic properties google.com. Research also explores RGD peptides for imaging tumor-induced angiogenesis nih.gov.

| Condition | Effect on Angiogenesis in Rat Aortic Explants | Citation(s) |

| GRGDS treatment | Marked inhibition | science.govresearchgate.netnih.govnih.gov |

| GRGES (control) | No inhibition | science.govresearchgate.netnih.govnih.gov |

Tissue Regeneration Models (e.g., Bone Defects, Nerve Regeneration)

GRGDS plays a significant role in promoting tissue regeneration, particularly in bone and nerve repair.

Bone Regeneration: The incorporation of GRGDS into biomaterials has shown promise for enhancing bone healing. For instance, GRGDS-immobilized titanium dioxide nanotubes have been shown to improve osteoblast-like cell adhesion, spreading, and proliferation medchemexpress.com. Peptide hydrogels functionalized with RGDS sequences have also demonstrated efficacy in promoting bone regeneration in rat condyle defects, leading to increased osteoblast cell numbers and improved bone formation rsc.org. Similarly, RGDS-modified glass substrates have enhanced mineralization in osteoblast cultures nih.gov. Studies involving D-RADA16-RGD hydrogels in rat femoral condyle defects have indicated a favorable influence on bone healing dovepress.com. Furthermore, functionalizing magnesium-doped hydroxyapatite (B223615) with GRGDS-Pro-Lys sequences has been explored for regulating mesenchymal stem cell (MSC) homing, a critical process for bone regeneration in vivo researchgate.net. GRGDS is recognized as a useful tool for osteogenic differentiation nih.gov.

Nerve Regeneration: In the context of peripheral nerve repair, GRGDS and other RGD-containing peptides are recognized for their ability to trigger specific interactions between neural cells and substrates, thereby facilitating regeneration nih.govoaepublish.comnih.govroyalsocietypublishing.org. These peptides influence the behavior of Schwann cells, which are vital for axonal growth and elongation by creating a supportive biochemical microenvironment. The presence of RGD sequences in ECM molecules like fibronectin is thought to play a crucial role in stimulating and regulating Schwann cell activity during peripheral nerve regeneration nih.gov.

| Application | Observed Effect | Citation(s) |

| RGDS-modified TiO2 nanotubes | Enhanced osteoblast adhesion, spreading, proliferation | medchemexpress.com |

| RGDS-containing β-hairpin peptide hydrogels | Increased osteoblast cell number, promoted bone regeneration in rat defects | rsc.org |

| RGDS-modified glass substrates | Enhanced mineralization | nih.gov |

| D-RADA16-RGD hydrogels in rat femoral condyle defects | Favorable influence on bone healing | dovepress.com |

| GRGDS-functionalized MgHA for MSC homing | Explored for regulating stem cell homing and bone regeneration | researchgate.net |

| RGD peptides in nerve guidance conduits | Facilitate neural cell interaction, support axonal growth and Schwann cell activity | nih.govoaepublish.comnih.govroyalsocietypublishing.org |

Disease Models (e.g., Glioblastoma, Thrombosis)

GRGDS has been investigated for its potential therapeutic applications in various disease models, including cancer and thrombotic disorders.

Glioblastoma: The fibronectin inhibitor Arg-Gly-Asp-Ser (RGDS) has been considered for its potential role in therapies targeting glioblastoma, although its clinical utility remains a subject of ongoing discussion nih.gov.

Thrombosis: The RGD motif is critical for platelet aggregation, a key process in thrombosis. GRGDS and its derivatives have been studied for their effects on platelet function. For example, the hexapeptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) has been shown to inhibit fibrinogen binding to platelets and to reduce platelet aggregation pnas.orgahajournals.org. In a rat model of carotid artery injury, a high dose of RGDS demonstrated only a slight effect on thrombus formation, with other agents proving more potent nih.gov. More advanced applications involve using RGD-containing peptides in drug delivery systems for thrombolysis. A urokinase/poly-α, β-d, l-aspartyl-Arg-Gly-Asp-Ser complex (UK/PD-RGDS) has shown comparable thrombolytic efficacy to free urokinase but at a significantly reduced dose, along with a reduction in tail bleeding time in a rat model mdpi.comnih.gov.

Pharmacological Studies and Drug Delivery Evaluation

GRGDS and its modified forms are being explored as components in pharmacological strategies and drug delivery systems. Cyclic RGD peptides, such as cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala), have been utilized in drug delivery systems to enhance the targeting and efficacy of therapeutic agents, particularly in cancer treatments, by improving interactions with specific cell types chemimpex.com. Similarly, PEGylated GRGDS peptides are employed in drug delivery and biomaterial functionalization ruixibiotech.com. The development of RGD-peptide conjugates, such as glycosylated versions, aims to improve their pharmacokinetic properties for applications like tumor targeting and angiogenesis imaging nih.gov. The use of GRGDS in conjunction with biomaterials, such as silk fibroin films functionalized with GRGDS via GAGAGS sequences, enhances cell adhesion and elongation, suggesting potential in tissue engineering researchgate.net.

Compound List

Gly-Arg-Gly-Asp-Ser (GRGDS)

Emerging Research Directions and Translational Prospects of Gly Arg Gly Asp Ser

Development of Gly-Arg-Gly-Asp-Ser-Based Peptidomimetics and Small Molecule Analogues

The therapeutic potential of the linear Gly-Arg-Gly-Asp-Ser peptide is often limited by its poor stability in biological fluids, low receptor affinity, and lack of specificity for particular integrin subtypes. nih.govnih.gov To overcome these limitations, researchers have focused on developing peptidomimetics and small molecule analogues. These engineered molecules aim to mimic the essential pharmacophoric features of the RGD sequence while offering improved pharmacokinetic and pharmacodynamic properties. nih.gov

Peptidomimetics often involve the cyclization of the RGD sequence. Cyclic RGD peptides exhibit higher affinity for integrin receptors and greater resistance to proteolysis compared to their linear counterparts. nih.govnih.gov This enhanced stability and binding are attributed to the constrained conformation that more closely resembles the bound state of the native ligand. nih.gov For instance, Cilengitide, a cyclic RGD pentapeptide, was developed as an antagonist for αvβ3 and αvβ5 integrins and has been investigated in clinical trials for cancer therapy. nih.gov